tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate
Description
The compound tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate is a synthetic organic molecule featuring a benzimidazole core substituted with a 3-fluorobenzyl group at the 1-position. The benzimidazole is linked via an ether-oxygen-methyl bridge to a piperidine ring, which is further protected by a tert-butyl carbamate group at the 1-position of the piperidine. This structural framework is characteristic of bioactive molecules targeting enzyme inhibition or receptor modulation, particularly in medicinal chemistry .
Key structural attributes include:
- Benzimidazole moiety: Known for its role in binding to biological targets via hydrogen bonding and π-π interactions.
- 3-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Piperidine-tert-butyl carboxylate: A common protecting group that improves solubility and facilitates synthetic intermediates in multi-step reactions .
Properties
IUPAC Name |
tert-butyl 3-[[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c1-25(2,3)32-24(30)28-13-7-9-19(15-28)17-31-23-27-21-11-4-5-12-22(21)29(23)16-18-8-6-10-20(26)14-18/h4-6,8,10-12,14,19H,7,9,13,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSDEVWMYZSAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with 3-fluorobenzaldehyde under acidic conditions to form 1-(3-fluorobenzyl)-1H-benzo[d]imidazole.
Attachment of the piperidine ring: The benzimidazole derivative is then reacted with tert-butyl 3-hydroxymethylpiperidine-1-carboxylate in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under strong oxidizing conditions.
Reduction: The fluorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate exhibits promising biological activities:
- Anticancer Potential : Initial studies suggest that the compound may induce apoptosis in cancer cell lines, similar to other benzimidazole derivatives known for their anticancer properties. The interaction of the benzimidazole moiety with cellular targets is crucial for its effectiveness against tumors.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential applications in neurodegenerative diseases. Research into its neuroprotective mechanisms is ongoing.
- Antimicrobial Activity : Preliminary evaluations indicate that this compound may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine ring.
- Introduction of the benzimidazole moiety.
- Functionalization with the fluorobenzyl group.
Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and selectivity. Modifications to the piperidine or benzimidazole structures can lead to variations in biological activity, highlighting the importance of systematic SAR studies.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Apoptosis Induction in Cancer Cells : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving tubulin polymerization inhibition .
- Neuroprotective Mechanisms : Research is underway to elucidate how modifications to the benzimidazole structure enhance neuroprotective effects, potentially leading to new treatments for neurodegenerative diseases .
- Antimicrobial Efficacy : Investigations into its antimicrobial properties have shown promise against specific bacterial strains, warranting further exploration in drug development .
Mechanism of Action
The mechanism of action of tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The target compound belongs to a family of tert-butyl piperidine-benzimidazole derivatives. Below is a comparative analysis with structurally related compounds from literature:
Key Differences and Implications
Substituent Effects on Lipophilicity: The 3-fluorobenzyl group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., ’s chloro-nitroanilino derivative), influencing membrane permeability and bioavailability .
Synthetic Routes: The target compound’s ether linkage (benzimidazol-2-yloxy-methyl) may require nucleophilic substitution or Mitsunobu reactions, contrasting with and ’s SNAr (nucleophilic aromatic substitution) pathways for nitro-chloro intermediates . ’s use of Suzuki-Miyaura coupling for boronate intermediates highlights divergent strategies for introducing aromatic substituents .
Chromatographic Behavior :
- Fluorinated aromatic systems (as in the target compound) may exhibit longer retention times in reversed-phase chromatography compared to chloro or methoxy analogs, as suggested by logP-driven elution order reversals in .
Thermodynamic Stability :
- The tert-butyl carbamate group in all compounds confers stability against hydrolysis under basic conditions, critical for maintaining integrity during synthesis .
Biological Activity
Tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and structure-activity relationships (SARs) based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H30FN3O3, with a molecular weight of approximately 439.5 g/mol. The compound features a piperidine ring, a benzimidazole moiety, and a fluorobenzyl group, which contribute to its lipophilicity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various physiological processes. The benzimidazole component is known for its ability to inhibit enzyme activity, suggesting potential therapeutic applications in treating central nervous system disorders and possibly other conditions related to enzyme dysregulation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses or central nervous system signaling.
- Receptor Interaction: Its structural components may enhance binding affinity to biological targets, influencing therapeutic efficacy.
Biological Activity Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | COX-2 | 23.8 | Inhibits inflammatory pathways |
| Compound B | PD-L1 | 0.04 | Potential immunotherapy agent |
| tert-butyl 3... | TBD | TBD | Expected to show similar activity due to structural similarities |
Note: Specific IC50 values for this compound are currently under investigation.
Case Studies and Research Findings
Recent studies have highlighted the potential anti-inflammatory effects of benzimidazole derivatives. For instance, compounds with similar structures have shown significant inhibition of COX enzymes, which are critical in the inflammatory process. The IC50 values for these compounds ranged from 0.04 μM to over 40 μM, indicating varying degrees of potency .
In vitro studies are essential for elucidating the specific interactions between this compound and its biological targets. These studies typically involve assessing binding affinities and inhibitory effects on relevant enzymes or receptors.
Future Directions
The ongoing research into the biological activity of this compound aims to:
- Characterize Binding Interactions: Detailed studies on how this compound interacts with specific enzymes and receptors.
- Evaluate Therapeutic Potential: Investigating its efficacy in preclinical models for various diseases.
- Optimize Structure: Modifications to enhance selectivity and potency against desired biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
